N-(2H-benzotriazol-5-yl)-2-ethoxy-2-phenylacetamide
Description
N-(2H-benzotriazol-5-yl)-2-ethoxy-2-phenylacetamide is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a benzotriazole ring attached to an ethoxy-phenylacetamide moiety, which imparts unique chemical properties to the compound.
Properties
IUPAC Name |
N-(2H-benzotriazol-5-yl)-2-ethoxy-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-2-22-15(11-6-4-3-5-7-11)16(21)17-12-8-9-13-14(10-12)19-20-18-13/h3-10,15H,2H2,1H3,(H,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIZKFFFSDGFIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1)C(=O)NC2=CC3=NNN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-benzotriazol-5-yl)-2-ethoxy-2-phenylacetamide typically involves the reaction of 2-ethoxy-2-phenylacetic acid with 2H-benzotriazole-5-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2H-benzotriazol-5-yl)-2-ethoxy-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzotriazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted benzotriazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzotriazole derivatives with various functional groups attached to the benzotriazole ring.
Scientific Research Applications
N-(2H-benzotriazol-5-yl)-2-ethoxy-2-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized as a stabilizer in polymers and as an additive in coatings to enhance UV resistance.
Mechanism of Action
The mechanism of action of N-(2H-benzotriazol-5-yl)-2-ethoxy-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with metal ions, forming stable complexes that inhibit certain enzymatic activities. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-benzotriazol-5-yl)-5-chloro-2-methoxybenzenesulfonamide
- N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide
- N-(2H-benzotriazol-5-yl)hexanamide
Uniqueness
N-(2H-benzotriazol-5-yl)-2-ethoxy-2-phenylacetamide is unique due to its specific structural features, such as the ethoxy-phenylacetamide moiety, which imparts distinct chemical properties and reactivity compared to other benzotriazole derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
